4,9-Dimethoxy-2H,7H,8H-naphtho[2,3-d][1,3]dioxole-6-carbaldehyde
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Overview
Description
4,9-Dimethoxy-2H,7H,8H-naphtho[2,3-d][1,3]dioxole-6-carbaldehyde is a complex organic compound characterized by its unique naphtho[2,3-d][1,3]dioxole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dimethoxy-2H,7H,8H-naphtho[2,3-d][1,3]dioxole-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1,4-naphthoquinone with aromatic amines and formaldehyde in glycerol at 50°C . This environmentally benign protocol offers high yields and operational simplicity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using glycerol as a solvent and minimizing waste, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,9-Dimethoxy-2H,7H,8H-naphtho[2,3-d][1,3]dioxole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant applications in medicinal chemistry.
Scientific Research Applications
4,9-Dimethoxy-2H,7H,8H-naphtho[2,3-d][1,3]dioxole-6-carbaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing complex organic molecules.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the synthesis of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 4,9-Dimethoxy-2H,7H,8H-naphtho[2,3-d][1,3]dioxole-6-carbaldehyde involves its interaction with various molecular targets. The compound can inhibit specific enzymes and interfere with cellular processes, leading to its biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: This compound shares a similar methoxy-substituted aromatic structure.
1,3-Oxazines: These compounds exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
4,9-Dimethoxy-2H,7H,8H-naphtho[2,3-d][1,3]dioxole-6-carbaldehyde is unique due to its specific naphtho[2,3-d][1,3]dioxole core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4,9-dimethoxy-7,8-dihydrobenzo[f][1,3]benzodioxole-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-16-11-9-4-3-8(6-15)5-10(9)12(17-2)14-13(11)18-7-19-14/h5-6H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEIYWKSVDTBQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C3=C1CCC(=C3)C=O)OC)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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